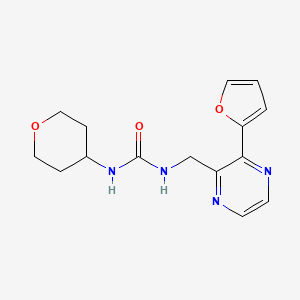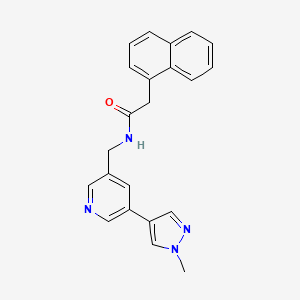
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C22H20N4O and its molecular weight is 356.429. The purity is usually 95%.
BenchChem offers high-quality N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Computational and Pharmacological Potential
Research involving heterocyclic compounds like 1,3,4-oxadiazole and pyrazole derivatives, which share structural similarities with the target compound, has highlighted their potential in the computational and pharmacological arenas. These compounds have been evaluated for their interactions with key biological targets such as epidermal growth factor receptor (EGFR), tubulin, and enzymes like cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX). Their capabilities in binding to these targets suggest potential applications in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, some derivatives have shown moderate to high affinity for COX-2 and 5-LOX, correlating to significant analgesic and anti-inflammatory effects (Faheem, 2018).
Synthesis and Characterization for Anti-inflammatory Activity
The synthesis and characterization of novel derivatives incorporating pyrazole and pyridine units, akin to the molecule of interest, have been undertaken to evaluate their anti-inflammatory activity. Such compounds, synthesized through condensation processes, have been compared to NSAIDs like indomethacin, suggesting potential pharmaceutical applications based on their structural and functional properties (Shroff, Daharwal, & Swarnakar, 2017).
Molecular Interaction Studies
Investigations into the molecular interactions of pyrazole derivatives with cannabinoid receptors highlight the nuanced understanding required to design molecules with specific biological activities. Such studies involve detailed conformational analyses and pharmacophore modeling, providing insights into how modifications in the pyrazole core can influence receptor binding and activity. This level of detail is crucial for the development of targeted therapies and underscores the importance of structural motifs found in compounds like N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide (Shim et al., 2002).
Organic Light-Emitting Diodes (OLEDs) Application
The synthesis and application of naphthalene and pyrazole derivatives in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs), have been reported. Compounds featuring naphthalene units combined with pyrazole or related heterocycles have been utilized as emissive materials in OLEDs, showcasing their utility in developing deep red and near-infrared emitting devices. This application demonstrates the versatility of such molecular frameworks for electronic and photonic technologies, suggesting potential areas of exploration for N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide (Rajakannu et al., 2020).
特性
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-26-15-20(14-25-26)19-9-16(11-23-13-19)12-24-22(27)10-18-7-4-6-17-5-2-3-8-21(17)18/h2-9,11,13-15H,10,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHHISJPUHSPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

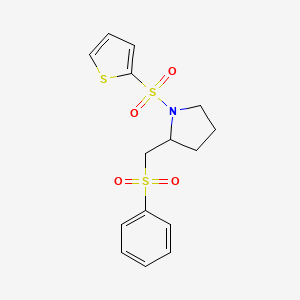
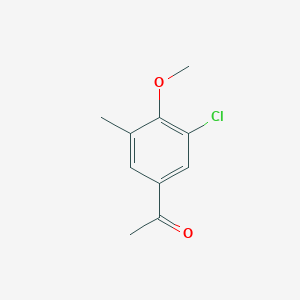
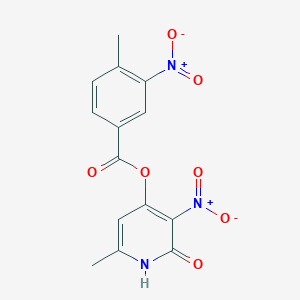
![2-(benzo[d]thiazol-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B2701323.png)
![2-Chloro-N-[2-oxo-2-(1H-pyrazol-4-ylamino)ethyl]propanamide](/img/structure/B2701324.png)


![N-(furan-2-ylmethyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2701329.png)




![tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate](/img/structure/B2701336.png)
